molecular formula C14H22N2 B1276893 (1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine CAS No. 91189-07-0

(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine

Cat. No.: B1276893
CAS No.: 91189-07-0
M. Wt: 218.34 g/mol
InChI Key: AMRNWWPARHIDHZ-UHFFFAOYSA-N
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Description

(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of a pyrrolidine ring, with an ethylamine substituent at the 3-position of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-benzyl-3-pyrrolidinone with ethylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to facilitate the formation of the desired amine product.

Another approach involves the use of 1-benzyl-3-pyrrolidinylmethanol as a starting material. This compound can be reacted with ethylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost considerations, and the availability of starting materials. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, to introduce different functional groups onto the aromatic ring.

    Acylation: The amine group can be acylated using acyl chlorides or anhydrides to form amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and sulfonating agents (e.g., sulfuric acid).

    Acylation: Acyl chlorides (e.g., acetyl chloride) and anhydrides (e.g., acetic anhydride).

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Functionalized benzyl derivatives.

    Acylation: Amides.

Scientific Research Applications

(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets. It may serve as a lead compound in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and other medical conditions.

    Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various physiological processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with these targets.

Comparison with Similar Compounds

Similar Compounds

    (1-Benzyl-pyrrolidin-3-yl)-methyl-amine: Similar structure but lacks the ethylamine substituent.

    (1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine: Similar structure with an isopropyl group instead of an ethylamine group.

    (1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine: Similar structure with a cyclopropyl group instead of an ethylamine group.

Uniqueness

(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine is unique due to the presence of both a benzyl group and an ethylamine substituent on the pyrrolidine ring. This combination of structural features imparts distinct chemical and biological properties to the compound, making it a valuable entity for various research applications.

Properties

IUPAC Name

N-[(1-benzylpyrrolidin-3-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-2-15-10-14-8-9-16(12-14)11-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRNWWPARHIDHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408589
Record name (1-BENZYL-PYRROLIDIN-3-YLMETHYL)-ETHYL-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91189-07-0
Record name (1-BENZYL-PYRROLIDIN-3-YLMETHYL)-ETHYL-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 108.68 g (2.860 mole) lithium aluminum hydride in 800 ml tetrahydrofuran, was added a solution of 194.5 g (0.790 mole) of N-ethyl-5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxamide in 600 ml tetrahydrofuran dropwise under nitrogen. The reaction was then refluxed four hours. The reaction flask was cooled in an ice bath and 108 ml of water, 108 ml of 15% sodium hydroxide, and 324 ml of water were added. The precipitated solids were filtered and washed with hot ethanol. The combined filtrates were concentrated, then dissolved in dichloromethane, filtered, dried over magnesium sulfate, and the solvent evaporated under reduced pressure to give 151.9 g of N-ethyl-1-(phenylmethyl)-3-pyrrolidinemethanamine as an oil.
Quantity
108.68 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
194.5 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Name
Quantity
108 mL
Type
reactant
Reaction Step Three
Quantity
108 mL
Type
reactant
Reaction Step Three
Name
Quantity
324 mL
Type
reactant
Reaction Step Three

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